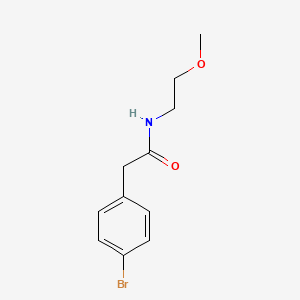
2-(1H-benzimidazol-2-ylthio)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)cyclohexanone, also known as BHCK, is a chemical compound that has gained significant attention in the field of scientific research. BHCK is a heterocyclic compound that contains a benzimidazole ring and a cyclohexanone ring. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the replication of certain viruses by interfering with viral replication machinery. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-ylthio)cyclohexanone has several advantages as a compound for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have various biochemical and physiological effects. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively non-toxic, making it a promising compound for further research.
However, there are also some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively unstable, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)cyclohexanone. One potential direction is to further investigate its potential as an anticancer agent. Another potential direction is to investigate its potential as an antiviral agent, particularly in the context of emerging viral diseases. Additionally, further research could be done to investigate the mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone and its potential as an anti-inflammatory agent. Finally, research could be done to develop more stable and soluble analogs of 2-(1H-benzimidazol-2-ylthio)cyclohexanone that could be used in a wider range of experiments.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a promising compound for scientific research due to its various biochemical and physiological effects. It has been studied for its potential as an anticancer, antiviral, and anti-inflammatory agent. While there are some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments, there are also several future directions for research on this compound. With further research, 2-(1H-benzimidazol-2-ylthio)cyclohexanone could potentially be developed into a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone involves the reaction of cyclohexanone with o-phenylenediamine, followed by the reaction with sulfur to form the benzimidazole ring. The final product is obtained by the reaction of the intermediate with thionyl chloride. The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have several applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-11-7-3-4-8-12(11)17-13-14-9-5-1-2-6-10(9)15-13/h1-2,5-6,12H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANEDGITFZGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)
![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)


![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
